molecular formula C18H16N2O2 B2412865 (E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate CAS No. 378752-57-9

(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate

Cat. No.: B2412865
CAS No.: 378752-57-9
M. Wt: 292.338
InChI Key: FJZWXJZNAVKSHL-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a styryl group attached to the benzimidazole ring, which may impart unique chemical and biological properties.

Scientific Research Applications

(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of similar compounds often involves the induction of apoptosis . Some compounds also show significant cytotoxic activity against certain cancer cells .

Safety and Hazards

While specific safety and hazard information for “(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate” is not available, similar compounds have been found to be safer with lesser cytotoxicity when screened on normal human breast epithelial cells .

Future Directions

The experimental results and drug-likeness properties of similar compounds suggest potential applications, which can be developed as a potent anticancer drug in the near future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core. The styryl group is introduced through a subsequent reaction with a suitable styrene derivative. The final esterification step involves the reaction of the benzimidazole derivative with methyl chloroacetate under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The styryl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (1H-benzo[d]imidazol-2-yl) (phenyl)methanone
  • Quinoxaline derivatives
  • Phenyl benzoates

Uniqueness

(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate is unique due to the presence of both the styryl group and the benzimidazole core. This combination may confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-18(21)13-20-16-10-6-5-9-15(16)19-17(20)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZWXJZNAVKSHL-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.